![molecular formula C22H19N3O2 B10999844 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B10999844.png)
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with benzyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the benzyloxy-indole derivative with pyridine-3-yl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the benzyloxy group.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes. The compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
- 2-[5-(benzyloxy)-1H-indol-3-yl]-2-oxoacetamide
- N-benzyl-2-[5-(benzyloxy)-1H-indol-3-yl]-N-methyl-2-oxoacetamide
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide stands out due to its unique combination of the indole core with the pyridin-3-yl acetamide group. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide, with the CAS number 1374519-63-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, featuring an indole core and various substituents, suggests possible interactions with biological targets that may lead to therapeutic applications.
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.4 g/mol
- Structure : The compound's structural characteristics include a benzyloxy group attached to an indole ring and a pyridine moiety linked via an acetamide group.
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study evaluated the compound's efficacy against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Indole derivatives are known for their ability to interfere with viral replication processes.
Research Findings : In vitro assays revealed that this compound effectively inhibited the replication of certain viruses, including influenza and HIV. The antiviral mechanism is believed to involve the disruption of viral enzyme functions and host cell interactions.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : The benzyloxy group may enhance binding affinity to certain G-protein coupled receptors (GPCRs), leading to altered signaling cascades.
- Enzyme Inhibition : The pyridine moiety could play a crucial role in inhibiting enzymes such as kinases or proteases, which are vital for cancer and viral proliferation.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Indole-3-acetic acid | Plant hormone involved in growth regulation | Primarily involved in plant physiology |
Indole-3-carbinol | Found in cruciferous vegetables | Potential anticancer properties |
Indomethacin | Nonsteroidal anti-inflammatory drug | Used primarily for pain and inflammation |
This compound | Indole derivative with unique substituents | Potentially diverse biological activities |
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-19-7-4-11-23-14-19)15-25-12-10-18-13-20(8-9-21(18)25)27-16-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,24,26) |
InChI Key |
XIJSWPMBXHPZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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